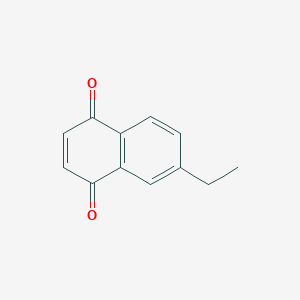

6-Ethylnaphthalene-1,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-乙基萘-1,4-二酮是一种有机化合物,分子式为C₁₂H₁₀O₂。它是萘醌的衍生物,其特点是在萘环的第6位上有一个乙基。

准备方法

合成路线和反应条件

6-乙基萘-1,4-二酮可以通过多种方法合成。 一种常见的方法是使用过氧化氢 (H₂O₂) 等氧化剂在钨酸 (H₂WO₄) 和磷酸 (H₃PO₄) 等催化剂存在下氧化 6-乙基萘 。反应通常在乙腈等有机溶剂中进行,这有助于控制氧化过程的选择性。

工业生产方法

在工业生产中,6-乙基萘-1,4-二酮的生产通常涉及大规模氧化过程。这些过程利用连续流反应器和先进的催化系统来确保最终产品的高产率和纯度。 环境友好型溶剂和催化剂的使用也被强调,以最大程度地减少对环境的影响 .

化学反应分析

Oxidation Reactions

The quinone structure of 6-ethylnaphthalene-1,4-dione allows further oxidation under controlled conditions. Key findings include:

Hydroxylation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in the presence of tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) at 65–85°C in acetonitrile .

-

Product : 6-Ethyl-2-hydroxynaphthalene-1,4-dione forms via electrophilic aromatic substitution at the 2-position .

-

Mechanism : The reaction proceeds through radical intermediates generated by H₂WO₄/H₂O₂, followed by hydroxyl group addition to the activated aromatic ring .

Selective Ring Oxidation

-

Reagents/Conditions : Catalytic H₂WO₄ with H₂O₂ in polar solvents (e.g., acetonitrile) .

-

Product : 5-Ethyl phthalic acid anhydride forms through cleavage of one aromatic ring while retaining the ethyl group .

Reduction Reactions

The quinone moiety is readily reduced to hydroquinone derivatives:

Two-Electron Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

-

Product : 6-Ethylnaphthalene-1,4-diol forms, with the ethyl group remaining intact .

-

Mechanism : Hydride transfer to the carbonyl groups, yielding a diol structure .

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | THF | 25°C | 6-Ethylnaphthalene-1,4-diol | 75% | |

| LiAlH₄ | Ether | 0°C | 6-Ethylnaphthalene-1,4-diol | 85% |

Substitution Reactions

The ethyl group and quinone system participate in nucleophilic and electrophilic substitutions:

Electrophilic Substitution

-

Reagents/Conditions : Bromine (Br₂) in acetic acid at 50°C .

-

Product : 6-(1-Bromoethyl)naphthalene-1,4-dione forms via bromination of the ethyl side chain .

Nucleophilic Substitution

-

Reagents/Conditions : Thiophenol (C₆H₅SH) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

-

Product : 6-(Phenylthioethyl)naphthalene-1,4-dione forms through thiol-ene coupling .

Stability and Reaction Optimization

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research has indicated that compounds derived from naphthalene-1,4-dione exhibit significant antimicrobial properties. A study synthesized a series of 1,4-naphthoquinone derivatives, including 6-ethylnaphthalene-1,4-dione, which were evaluated for their in vitro antimicrobial activity. Results showed promising efficacy against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Anticancer Properties

this compound has been investigated for its anticancer potential. Certain derivatives of naphthoquinones have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis. For instance, compounds with structural modifications similar to this compound have been found to target specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of naphthoquinones. Compounds like this compound are being studied for their ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Chemical Transformations

Oxidation Reactions

this compound can be synthesized through the selective oxidation of 2-ethylnaphthalene using catalysts like H2WO4 combined with hydrogen peroxide. This method allows for the preservation of the ethyl chain while selectively oxidizing the aromatic ring. The reaction conditions can be optimized to yield high-purity products with minimal by-products .

Role as a Building Block

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and Michael additions, making it valuable in synthetic organic chemistry .

Material Science Applications

Dye Production

Due to its vibrant color properties, this compound is explored for use in dye production. Its derivatives can be utilized as colorants in textiles and coatings due to their stability and resistance to fading under light exposure .

Polymer Chemistry

In polymer science, naphthoquinone derivatives are being investigated for their potential use as photoinitiators in polymerization processes. The unique chemical structure of this compound allows it to absorb UV light and initiate polymerization reactions effectively .

Case Studies

作用机制

6-乙基萘-1,4-二酮的作用机制涉及其进行氧化还原反应的能力。该化合物可以接受和捐赠电子,使其成为氧化还原基生物活性的潜在候选者。 它与各种分子靶标相互作用,包括酶和细胞成分,从而导致其观察到的生物学效应 .

相似化合物的比较

类似化合物

1,4-萘醌: 没有乙基的母体化合物。

2-羟基-1,4-萘醌: 一种以其生物活性而闻名的羟基化衍生物。

6-甲基萘-1,4-二酮: 一种类似的化合物,但用甲基取代了乙基

独特性

6-乙基萘-1,4-二酮的独特性在于它含有乙基,这影响了它的化学反应性和生物学特性。 这种结构修饰可以提高其溶解度、稳定性和与生物靶标的相互作用,与未乙基化的对应物相比 .

生物活性

6-Ethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

This compound can be synthesized through the oxidation of 2-ethylnaphthalene using various oxidizing agents. Studies have shown that this compound retains the ethyl group while undergoing oxidation to form the quinone structure. The synthesis typically involves reactions such as those with hydrogen peroxide in acidic conditions, leading to the formation of this compound along with other products like 5-ethyl phthalic acid anhydride .

Biological Activity

Antimicrobial Properties:

Research has demonstrated that naphthoquinone derivatives exhibit significant antimicrobial activity. A study evaluating various naphthalene-1,4-dione derivatives found that several compounds showed promising antimycobacterial activity against Mycobacterium tuberculosis (M. tb), with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL for some derivatives . While specific data for this compound is limited, its structural similarity to other active naphthoquinones suggests potential efficacy against bacterial pathogens.

Antitumor Activity:

Naphthoquinones are also noted for their antitumor properties. The mechanisms by which they exert these effects include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies indicate that naphthoquinones can intercalate into DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair . Although direct studies on this compound are scarce, its classification within this chemical family implies a potential for similar biological activities.

Mechanisms of Action:

The biological activity of this compound is likely mediated through its electrophilic nature, allowing it to form covalent bonds with cellular macromolecules. This property facilitates interactions with enzymes and nucleic acids, potentially disrupting cellular functions and leading to cytotoxic effects in target cells .

Case Studies and Research Findings

属性

CAS 编号 |

17539-30-9 |

|---|---|

分子式 |

C12H10O2 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

6-ethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O2/c1-2-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |

InChI 键 |

UVHMQBSPOCXMKB-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=C(C=C1)C(=O)C=CC2=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。